2-(Phenoxymethyl)prop-2-enenitrile
Description
Structure
3D Structure
Properties
CAS No. |
93890-10-9 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(phenoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6H,1,8H2 |
InChI Key |
SKMAWELXHYABAY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxymethyl Prop 2 Enenitrile
Direct Synthetic Routes to the Core Structure
Direct synthetic methods aim to construct the 2-(phenoxymethyl)prop-2-enenitrile skeleton through convergent approaches, often by forming a key carbon-carbon or carbon-oxygen bond.
Palladium-Catalyzed Cyanosulfenylation Approaches to Prop-2-enenitrile Derivatives
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While a specific palladium-catalyzed cyanosulfenylation reaction for the direct synthesis of this compound is not prominently documented in scientific literature, related palladium-catalyzed cross-coupling reactions provide a template for such transformations. For instance, procedures have been developed for the palladium-catalyzed synthesis of 2-alkyl-2-arylcyanoacetates, which involves the arylation of an enolate followed by alkylation. nih.gov Similarly, palladium-catalyzed Heck reactions followed by carbonylation have been used to produce 2-aryl propionic acids, demonstrating the versatility of palladium in constructing substituted propanoic frameworks. mdpi.com A hypothetical cyanosulfenylation route would likely involve a palladium catalyst facilitating the simultaneous addition of a cyano group (-CN) and a sulfenyl group (-SR) across an allene (B1206475) or alkyne precursor, followed by further modification to install the phenoxymethyl (B101242) group. However, this specific one-pot transformation remains a subject for future research.
Nucleophilic Substitution Strategies Involving Phenoxymethyl Halides
Nucleophilic substitution offers a classical and straightforward approach to the target molecule. This strategy can be envisioned in two primary ways, both relying on the principles of SN2 reactions.
The first approach involves the reaction of a phenoxide salt with a suitable electrophile containing the prop-2-enenitrile scaffold. Sodium phenoxide, generated by treating phenol (B47542) with a base like sodium hydride, can act as a nucleophile. This would then attack a substrate such as 2-bromoprop-2-enenitrile. The displacement of the bromide ion would yield the desired this compound.
A second, alternative nucleophilic substitution pathway involves using a phenoxymethyl halide, such as phenoxymethyl chloride, as the electrophile. The nucleophile would be a carbanion generated from an acetonitrile (B52724) derivative. For example, treating phenoxyacetonitrile (B46853) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a carbanion that could then react with formaldehyde (B43269). More commonly, a reaction could be devised with a malononitrile (B47326) anion, which would subsequently require decarboxylation. These substitution reactions are fundamental in organic synthesis, though their application to this specific target would require optimization of reaction conditions such as solvent and temperature to maximize yield and minimize side reactions. nih.gov
Condensation Reactions for Acrylonitrile (B1666552) Scaffold Formation
Condensation reactions, particularly the Knoevenagel condensation, are among the most powerful and widely used methods for forming carbon-carbon double bonds, making them ideal for synthesizing acrylonitrile derivatives. scielo.org.mx This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. google.comyoutube.com
To synthesize this compound, one could react phenoxyacetaldehyde (B1585835) with an active methylene compound like cyanoacetic acid or its esters (e.g., ethyl cyanoacetate ). scielo.org.mxyoutube.comrsc.org The reaction is typically catalyzed by a weak amine base, such as piperidine (B6355638) or triethylamine, or an ionic liquid promoter system. scielo.org.mxyoutube.com The mechanism proceeds via the deprotonation of the active methylene compound by the base to form a stabilized carbanion. This carbanion then performs a nucleophilic attack on the carbonyl carbon of phenoxyacetaldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to furnish the α,β-unsaturated product, this compound. If cyanoacetic acid is used, the reaction is often followed by decarboxylation. google.comyoutube.com
Another plausible condensation route involves the reaction of phenoxyacetonitrile with formaldehyde . In this case, the base would activate the phenoxyacetonitrile to attack the formaldehyde electrophile, followed by dehydration.
Table 1: Catalysts and Conditions for Knoevenagel Condensation
| Catalyst System | Active Methylene Compound | Electrophile | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Piperidine | Cyanoacetic Acid | Aromatic Aldehyde | Pyridine | Reflux | youtube.com |
| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Ethyl Cyanoacetate | Aromatic Aldehyde | - | Room Temperature | scielo.org.mx |
| DABCO / [HyEtPy]Cl (Ionic Liquid) | Ethyl Cyanoacetate | Aromatic Aldehyde | Water | 80 °C | rsc.org |
| Morpholine | Ethyl Acetoacetate | Salicylaldehyde (B1680747) | Ethanol | Room Temperature | youtube.com |
Indirect Synthetic Pathways via Precursor Modification
Indirect routes involve the initial synthesis of a precursor molecule which is then converted into the final this compound product through one or more subsequent reaction steps.
Olefination Reactions for Vinylic Nitrile Generation
The Horner-Wadsworth-Emmons (HWE) reaction is a premier olefination method that converts aldehydes or ketones into alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than the ylides used in the traditional Wittig reaction. wikipedia.org
For the synthesis of this compound, the HWE reaction would involve the reaction of phenoxyacetaldehyde with the anion of a cyanomethylphosphonate, such as diethyl (cyanomethyl)phosphonate . The reaction is initiated by deprotonating the phosphonate with a suitable base (e.g., NaH, KHMDS, NaOEt) to generate the phosphonate carbanion. nrochemistry.comyoutube.com This carbanion then adds to the phenoxyacetaldehyde carbonyl group. The resulting intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. nrochemistry.comyoutube.com The HWE reaction is renowned for its reliability and the high (E)-stereoselectivity of the resulting alkene. organic-chemistry.org
Table 2: Common Reagents for the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Diethyl (cyanomethyl)phosphonate | Generic Aldehyde | NaH, BuLi, NaOMe | THF, DME | -78 °C to RT | organic-chemistry.org |
| Stabilized Phosphonate | Generic Aldehyde | KHMDS / 18-crown-6 | THF / PhMe | -78 °C | nrochemistry.com |
| Phosphonate Ester | Generic Aldehyde | NaOEt | Ethanol | Room Temperature | youtube.com |
Conversion of Propargyl Precursors to the Enenitrile Moiety
An alternative indirect strategy involves starting with a propargyl precursor, specifically propargyl phenoxy ether (3-phenoxyprop-1-yne). This approach requires the conversion of the terminal alkyne functionality into the α,β-unsaturated nitrile.
A key transformation to achieve this would be a hydrocyanation reaction, which involves the addition of hydrogen cyanide (HCN) across the alkyne triple bond. Due to the extreme toxicity of HCN gas, modern methods often employ safer cyanide sources like acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide. The reaction is typically catalyzed by a transition metal complex, with nickel and palladium catalysts being the most common. The regioselectivity of the hydrocyanation (i.e., whether the cyano group adds to the terminal or internal carbon of the alkyne) would be a critical factor to control to ensure the formation of the desired 2-substituted product. While highly effective for many substrates, the application of this method for the specific synthesis of this compound from its propargyl precursor is not widely reported and would require significant methodological development.
Advanced Catalytic Systems in this compound Synthesis
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. For the preparation of this compound, several cutting-edge catalytic approaches, including transition metal-catalyzed reactions, organocatalysis, and biocatalysis, offer significant advantages over traditional synthetic methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-Catalyzed Hydrocyanation of Alkynes)
Transition metal catalysis, particularly with nickel, presents a powerful strategy for the construction of vinyl nitriles. A highly relevant approach for the synthesis of this compound is the nickel-catalyzed hydrocyanation of propargyl ethers. This method allows for the direct addition of a hydrogen and a cyanide group across the alkyne functionality of a suitable precursor, such as phenyl propargyl ether.
The regioselectivity of the hydrocyanation of alkynes can be controlled by the choice of ligands in the nickel-catalyzed system, leading to either linear or branched vinyl nitriles. acs.org For the synthesis of this compound (the branched product), a Markovnikov addition of the cyanide group to the internal carbon of the alkyne is required. DFT calculations on similar systems suggest a mechanism involving the oxidative addition of a hydrogen source, such as water, to a Ni(0) species, followed by ligand exchange with a cyanide source (like Zn(CN)₂) to form a LNi(II)H(CN) intermediate. nih.gov Subsequent insertion of the alkyne and reductive elimination yields the desired product. nih.gov
A key advantage of some modern nickel-catalyzed hydrocyanation methods is the use of safer cyanide sources, like Zn(CN)₂, with water or alcohol as the hydrogen source, avoiding the direct use of highly toxic hydrogen cyanide gas. acs.org The reaction can proceed under mild conditions and demonstrates a broad substrate scope. acs.org
To illustrate the potential of this methodology, the following table summarizes results for the nickel-catalyzed hydrocyanation of various propargyl ethers, which are structural analogs of the precursor to this compound. acs.org
Table 1: Nickel-Catalyzed Hydrocyanation of Propargyl Ethers
| Entry | Alkyne Substrate | Ligand | Product(s) (Branched:Linear Ratio) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl propargyl ether | L1 (e.g., a specific phosphine) | This compound | (Not reported directly, but analogous reactions are high yielding) |
| 2 | CH₃OCH₂C≡CH | P(OPh)₃ | Branched/Linear (8:1) | 90 |
Organocatalytic and Biocatalytic Approaches
Organocatalysis , the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for asymmetric synthesis. While specific organocatalytic methods for this compound are not extensively documented, analogous reactions suggest potential pathways. For instance, organocatalysts could be employed in the enantioselective synthesis of related aryllactic acid derivatives, which share structural motifs with the target molecule. researchgate.net
Biocatalysis , which utilizes enzymes to catalyze chemical reactions, is a rapidly growing field in chemical synthesis due to its high selectivity and environmentally benign nature. nih.gov For the synthesis of acrylonitriles, several biocatalytic routes are being explored, primarily for the production of the bulk chemical acrylonitrile from bio-based feedstocks like glycerol (B35011) or 3-hydroxypropionic acid. biobiz.in
While the direct enzymatic synthesis of this compound has not been reported, existing biocatalytic transformations provide a proof of concept. For example, nitrile hydratases are used industrially to convert nitriles to amides, and aldoxime dehydratases offer a route to nitriles that avoids toxic cyanide reagents. nih.gov Furthermore, enzymes have been used for the synthesis of phenoxymethylpenicillin from phenoxyacetic acid derivatives, demonstrating the ability of biocatalysts to handle phenoxymethyl-containing substrates. nih.gov The surface modification of polyacrylonitrile (B21495) fibers using nitrile-converting enzymes also indicates that enzymatic systems are compatible with the acrylonitrile moiety. researchgate.net A hypothetical biocatalytic approach could involve the enzymatic condensation of a phenoxy-containing aldehyde with a nitrile-containing compound.
Sustainable and Green Chemical Syntheses of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several strategies can be envisioned to enhance its sustainability.
One approach is the use of solid catalysts, which can be easily separated from the reaction mixture and potentially reused. For example, in a related reaction, the Knoevenagel condensation of 5-hydroxymethylfurfural (B1680220) with malononitrile has been efficiently catalyzed by solid base catalysts like magnesium oxide (MgO) under solvent-free conditions. academie-sciences.fr A similar strategy could be adapted for the synthesis of this compound, potentially via the condensation of phenoxyacetaldehyde with a suitable nitrile-containing partner.
The use of ionic liquids as recyclable catalysts and solvents is another avenue for greening the synthesis. nih.gov Ionic liquids can offer unique reactivity and selectivity while minimizing the use of volatile organic solvents.
Furthermore, the biocatalytic routes discussed in the previous section are inherently green, as they operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and the enzymes themselves are biodegradable. nih.gov The development of a robust biocatalyst for the synthesis of this compound would represent a significant advancement in the sustainable production of this compound.
Chemical Reactivity and Transformations of 2 Phenoxymethyl Prop 2 Enenitrile
Reactivity of the Alkene Moiety
The carbon-carbon double bond in 2-(Phenoxymethyl)prop-2-enenitrile is electron-deficient due to the withdrawing effect of the adjacent nitrile group. This electronic characteristic is a key determinant of its reactivity.
The electron-deficient nature of the double bond in acrylonitrile (B1666552) and its derivatives makes them excellent dienophiles in Diels-Alder reactions. For instance, the reaction of acrylonitrile with cyclopentadiene (B3395910) yields a cycloadduct. nih.govresearchgate.net Theoretical studies have shown that the concerted Diels-Alder pathway is generally favored over a stepwise diradical mechanism. nih.gov With unsymmetrical dienes, such as 2-methoxybuta-1,3-diene, the reaction proceeds with notable regioselectivity. chemtube3d.com The regiochemical outcome is dictated by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemtube3d.com
Furthermore, the alkene moiety can participate in [3+2] cycloaddition reactions. A notable example is the reaction with nitrones, which are 1,3-dipoles, to form isoxazolidine (B1194047) rings. wikipedia.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds. The regioselectivity of these cycloadditions is influenced by the electronic properties of the substituents on both the nitrone and the alkene. wikipedia.org Another example involves the photochemical generation of azomethine ylides from phthalimide (B116566) derivatives, which can then undergo a [3+2] cycloaddition with acrylonitrile to yield heterocyclic cycloadducts. beilstein-journals.org
Table 1: Examples of Cycloaddition Reactions
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| Diels-Alder | This compound + Diene (e.g., Cyclopentadiene) | Cyclohexene derivative | Typically concerted mechanism, can be regioselective with unsymmetrical dienes. nih.govresearchgate.netchemtube3d.com |
| [3+2] Cycloaddition | This compound + 1,3-Dipole (e.g., Nitrone, Azomethine ylide) | Five-membered heterocycle (e.g., Isoxazolidine, Pyrrolidine derivative) | Forms heterocyclic structures, regioselectivity depends on electronics. wikipedia.orgbeilstein-journals.org |
While the electron-withdrawing nitrile group deactivates the double bond towards electrophilic attack, additions can still occur under specific conditions. More commonly, the double bond is susceptible to nucleophilic addition, a characteristic feature of Michael acceptors. A variety of nucleophiles can add to the β-carbon of the acrylonitrile moiety.
The double bond in this compound can undergo radical reactions. Acrylonitrile itself is a key monomer in the production of polyacrylonitrile (B21495), a polymer widely used in the manufacturing of synthetic fibers. kpi.ua The polymerization is typically initiated by free-radical initiators. kpi.uaresearchgate.net The process involves the initiation, propagation, and termination steps characteristic of radical polymerization. mdpi.com Studies on the radical polymerization of acrylonitrile have explored various initiation systems and reaction conditions. kpi.uaresearchgate.net Furthermore, acrylonitrile units can be incorporated into polymer chains through grafting processes, for example, onto epoxidized natural rubber via photopolymerization. mdpi.com The introduction of acrylonitrile side chains into π-conjugated polymers has also been achieved through methods like Knoevenagel condensation. rsc.org
Transformations Involving the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group that can be converted into a range of other functionalities, most notably carboxylic acids, esters, and amines.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds via an intermediate amide. For instance, the hydrolysis of phenoxymethyl (B101242) penicillin, a related structural motif, has been studied. nih.gov While this example is from a different system, the fundamental reactivity of the functional group is analogous. Alcoholysis, the reaction with an alcohol in the presence of an acid catalyst, would lead to the corresponding ester.
The reduction of the nitrile group provides a direct route to primary amines. A variety of reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another common method. chemguide.co.uk Other reducing systems, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), have also been shown to be effective for the reduction of a wide range of nitriles to primary amines. nih.govorganic-chemistry.org A method using borohydride as a reducing agent and Raney nickel as a catalyst has also been reported for the efficient reduction of nitriles to primary amines with high yields. google.com
Table 2: Summary of Nitrile Group Transformations
| Transformation | Reagents | Product Functional Group | Typical Conditions |
|---|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Acidic or basic aqueous solution, often with heating. |
| Alcoholysis | Alcohol, H⁺ | Ester | Anhydrous alcohol with a strong acid catalyst. |
| Reduction | LiAlH₄, then H₂O/H⁺ | Primary Amine | Anhydrous ether solvent, followed by aqueous workup. chemguide.co.uk |
| Reduction | H₂, Metal Catalyst (Pd, Pt, Ni) | Primary Amine | Elevated temperature and pressure. chemguide.co.uk |
| Reduction | Diisopropylaminoborane/cat. LiBH₄ | Primary Amine | Ambient or elevated temperatures in THF. nih.gov |
| Reduction | Borohydride/Raney Nickel | Primary Amine | Mild conditions, normal pressure. google.com |
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrazoles)
The activated nitrile and alkene functionalities within this compound make it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often proceed through multi-step sequences involving initial nucleophilic attack followed by intramolecular cyclization.
Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com While direct reaction of this compound in this manner is not explicitly detailed, its structural motifs can be incorporated into precursors for pyrazole (B372694) synthesis. For instance, related α,β-unsaturated nitriles can undergo [3+2] cycloaddition reactions to form pyrazole derivatives. organic-chemistry.org The general principle of pyrazole synthesis involves the condensation of a binucleophile, like hydrazine, with a substrate containing two electrophilic centers, which can be conceptually derived from the functional groups present in this compound. youtube.commdpi.com
A general strategy for pyrazole synthesis involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines. For example, the condensation of ketones and aldehydes with hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org
Imidazoles: The synthesis of imidazoles often requires the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While direct routes from this compound are not prominently described, its chemical functionalities can be transformed into intermediates suitable for imidazole (B134444) synthesis.
The following table summarizes general methods for the synthesis of pyrazoles, which could be adapted for substrates derived from this compound.
| Precursor Type | Reagents | Heterocycle Formed | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | youtube.com |
| α,β-Unsaturated Ketones/Aldehydes | Hydrazine | Pyrazole (via Pyrazoline) | organic-chemistry.org |
| Terminal Alkynes | Hydrazine, Carbon Monoxide, Aryl Iodide | Pyrazole | organic-chemistry.org |
Reactivity of the Phenoxymethyl Ether Linkage
The phenoxymethyl ether linkage in this compound is susceptible to cleavage under specific conditions and also presents a benzylic position that can be a site for further reactions.
Ether Cleavage Reactions
Ethers are generally unreactive but can be cleaved by strong acids. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org The cleavage of aryl alkyl ethers, such as the phenoxymethyl group in the title compound, with strong acids like HBr or HI typically proceeds via a nucleophilic substitution mechanism. libretexts.orglibretexts.org The reaction involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile.
In the case of an aryl alkyl ether, the nucleophilic attack occurs at the alkyl carbon, not the aromatic carbon, due to the high energy of breaking a carbon-sp² bond. libretexts.orgmasterorganicchemistry.com This results in the formation of a phenol (B47542) and an alkyl halide. mdpi.comlibretexts.org Therefore, the acidic cleavage of this compound would be expected to yield phenol and 2-(halomethyl)prop-2-enenitrile. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl group. libretexts.orgopenstax.org Given the primary nature of the carbon attached to the oxygen, an Sₙ2 mechanism is more likely. libretexts.orgopenstax.org
| Reagent | Expected Products | Mechanism | Reference |
| HBr or HI | Phenol and 2-(bromomethyl)prop-2-enenitrile (B1279725) or 2-(iodomethyl)prop-2-enenitrile | Sₙ2 | libretexts.orglibretexts.org |
Reactions at the Benzylic Position
The methylene (B1212753) group adjacent to the aromatic ring (the benzylic position) exhibits enhanced reactivity. youtube.commasterorganicchemistry.com This is due to the stabilization of radicals, cations, and anions at this position through resonance with the benzene (B151609) ring. masterorganicchemistry.com
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.com Typically, if there is at least one benzylic hydrogen, the alkyl group is oxidized all the way to a carboxylic acid. masterorganicchemistry.com This would transform the phenoxymethyl group into a phenoxycarbonyl group.
Bromination: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.com This reaction proceeds via a free radical mechanism and selectively introduces a bromine atom at the benzylic position. masterorganicchemistry.com This would convert the phenoxymethyl group to a bromophenoxymethyl group.
| Reaction Type | Reagent | Expected Product Moiety | Reference |
| Oxidation | KMnO₄ or H₂CrO₄ | Phenoxycarbonyl | masterorganicchemistry.com |
| Bromination | N-Bromosuccinimide (NBS), light | Bromophenoxymethyl | masterorganicchemistry.com |
Functionalization of the Aromatic Ring
The phenyl group of this compound can undergo electrophilic aromatic substitution and metalation reactions, allowing for the introduction of various substituents onto the aromatic ring.
Electrophilic Aromatic Substitution
The phenoxymethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This is due to the lone pairs on the oxygen atom which can be donated to the aromatic ring, stabilizing the arenium ion intermediate. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions. masterorganicchemistry.comyoutube.com
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom at the ortho and para positions. masterorganicchemistry.com
| Reaction | Reagents | Expected Position of Substitution | Reference |
| Nitration | HNO₃, H₂SO₄ | Ortho, Para | masterorganicchemistry.comyoutube.com |
| Bromination | Br₂, FeBr₃ | Ortho, Para | masterorganicchemistry.com |
Metalation and Cross-Coupling Reactions
Directed ortho-metalation can be achieved using a strong base like an organolithium reagent. The ether oxygen can direct the deprotonation to the ortho position of the aromatic ring. The resulting aryllithium or aryimagnesium species can then be reacted with various electrophiles to introduce a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously. The halogenated derivative can then undergo cross-coupling with various partners.
For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki reaction) to form a new C-C bond.
The Chemical Versatility of this compound in Complex Reaction Cascades
Despite its potential as a versatile building block in organic synthesis, detailed research on the participation of this compound in cascade and multicomponent reactions remains limited in publicly available scientific literature. However, the inherent reactivity of its α,β-unsaturated nitrile functionality suggests a strong potential for its application in the construction of complex molecular architectures through such efficient processes.
The core structure of this compound, featuring an electron-deficient alkene conjugated to a nitrile group, makes it an excellent Michael acceptor. This characteristic is a cornerstone for its theoretical involvement in a variety of cascade and multicomponent reactions, where the initial Michael addition can trigger a sequence of subsequent intramolecular transformations, leading to the rapid assembly of heterocyclic and carbocyclic frameworks.
While specific examples for this compound are not extensively documented, the reactivity of analogous α,β-unsaturated nitriles in multicomponent reactions is well-established. For instance, the reaction of similar substrates with various nucleophiles, such as hydrazines, amidines, and active methylene compounds, often proceeds through a cascade mechanism to afford highly substituted pyrazoles, pyridines, and other heterocyclic systems.
One of the most anticipated applications of this compound in this context is in the synthesis of pyrazoline and pyrazole derivatives. The reaction with hydrazine or its substituted derivatives would likely proceed via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and subsequent tautomerization or oxidation to yield the corresponding pyrazole. This type of reaction is a classic example of a domino process, where two or more bond-forming events occur in a single synthetic operation without the isolation of intermediates.
A hypothetical reaction scheme illustrating the potential of this compound in a multicomponent reaction for the synthesis of a pyrazoline is presented below. In this example, this compound would react with a hydrazine derivative in the presence of a suitable catalyst.
Hypothetical Reaction Data
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Yield |
| This compound | Phenylhydrazine | 5-(Phenoxymethyl)-1-phenyl-2-pyrazoline | Acetic Acid | Ethanol | Not Reported |
This table illustrates a potential pathway for the synthesis of a substituted pyrazoline. The reaction would likely be catalyzed by a protic acid, such as acetic acid, to facilitate both the initial Michael addition and the subsequent cyclization step. The choice of solvent, in this case ethanol, is common for such transformations.
The development of specific cascade and multicomponent reactions incorporating this compound would offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. Future research in this area is needed to fully explore and document the synthetic utility of this promising, yet under-explored, chemical entity.
Advanced Analytical and Spectroscopic Characterization in Research on 2 Phenoxymethyl Prop 2 Enenitrile
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 2-(Phenoxymethyl)prop-2-enenitrile. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals detailed information about their functional groups, connectivity, and electronic environment.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: In ¹H NMR spectroscopy, the protons of this compound would exhibit characteristic chemical shifts. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 6.8-7.5 ppm). The two diastereotopic protons of the methylene (B1212753) group (-O-CH₂-) would likely appear as a singlet or a pair of doublets, and the two vinyl protons (=CH₂) would also present as distinct singlets in the olefinic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the nitrile carbon (C≡N), the carbons of the alkene group (C=C), the methylene carbon (-CH₂-), and the distinct carbons of the aromatic ring.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the precise assembly of the phenoxymethyl (B101242) and prop-2-enenitrile fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 115 - 160 |
| Vinylic CH₂ | 5.5 - 6.5 | 118 - 130 |
| Methylene CH₂ | 4.5 - 5.0 | ~70 |
| Nitrile C | - | ~117 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with exceptional accuracy. For this compound (C₁₀H₉NO), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. The technique is crucial for verifying the identity of a newly synthesized compound.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) |
|---|
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying the specific functional groups present in this compound.
Nitrile Group (C≡N): A sharp, intense absorption band is expected in the IR spectrum around 2220-2240 cm⁻¹, which is a characteristic stretching vibration for a nitrile group.
Ether Linkage (C-O-C): The aryl-alkyl ether linkage would show strong C-O stretching bands, typically in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
Alkene Group (C=C): A medium intensity band for the C=C stretch is expected around 1620-1640 cm⁻¹.
Aromatic Ring: The presence of the phenyl group is confirmed by C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 |
| Alkene (C=C) | Stretch | 1620 - 1640 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions. These transitions are associated with the phenyl group and the acrylonitrile (B1666552) moiety, which act as chromophores. The conjugation between the double bond and the nitrile group, as well as the electronic influence of the phenoxy group, will determine the specific wavelength of maximum absorbance (λmax). In related structures, absorption maxima are often observed in the range of 250-300 nm.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is essential for separating the target compound from starting materials, byproducts, and impurities, as well as for quantifying its concentration.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Quantitative Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (like C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the components.
Because this compound is a moderately nonpolar molecule, it will be retained on the column and then eluted. The purity is determined by the resulting chromatogram; a single, sharp, and symmetrical peak indicates a high degree of purity. The area under the peak is proportional to the concentration of the compound, allowing for precise quantitative analysis when compared against a standard of known concentration.
Table 4: Example RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the effective separation and quantification of the compound, ensuring the quality and reliability of the material used in further research.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of synthesized batches and identifying any volatile byproducts or degradation products that may arise during synthesis or storage.
The gas chromatography component separates the individual components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic property that can be used for preliminary identification.
Following separation by GC, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which results in the formation of a molecular ion and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.
For this compound, the molecular ion peak would confirm the compound's molar mass. The fragmentation pattern provides significant structural information. Key fragment ions would be expected from the cleavage of the ether bond, the prop-2-enenitrile side chain, and the phenoxy group. Analysis of these fragments allows for the confirmation of the compound's structure. For instance, the presence of ions corresponding to the phenoxy radical (C₆H₅O•) and the prop-2-enenitrile cation would be indicative of the parent structure.
A hypothetical table of expected major fragment ions in the EI-MS of this compound is presented below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Moiety |
| 159 | [M]⁺ | Molecular Ion |
| 93 | [C₆H₅O]⁺ | Phenoxy |
| 77 | [C₆H₅]⁺ | Phenyl |
| 66 | [C₅H₆]⁺ | Prop-2-enenitrile derived |
This data is crucial for confirming the identity of the target compound in a sample mixture and for the tentative identification of related impurities based on their fragmentation patterns.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for the absolute determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the crystal lattice. wikipedia.org For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a definitive structural model.
The process involves irradiating a single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this electron density map, the positions of the individual atoms can be determined, and a complete molecular structure can be built.
While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile, illustrates the type of detailed information that can be obtained. The crystallographic data for this related compound is presented in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 8.0157 (4) |
| b (Å) | 9.2589 (4) |
| c (Å) | 10.2348 (5) |
| α (°) | 68.283 (2) |
| β (°) | 73.432 (2) |
| γ (°) | 79.804 (2) |
| Volume (ų) | 674.20 (6) |
| Z | 2 |
This data is for the related compound (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile and is presented for illustrative purposes.
Such data allows for the unambiguous confirmation of the molecular structure, including the stereochemistry of the double bond, and provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful means for the analysis of complex mixtures and the definitive identification of individual components. springernature.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. rsc.org The addition of a second stage of mass analysis (MS/MS) provides enhanced selectivity and structural information. In an LC-MS/MS experiment, the sample is first separated by high-performance liquid chromatography. The eluting components are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
In the first mass analyzer, a specific precursor ion (often the molecular ion) of the analyte is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive.
For this compound, LC-MS/MS could be used to confirm the molecular weight and to study its fragmentation pathways in a controlled manner. A hypothetical LC-MS/MS analysis might involve selecting the protonated molecule [M+H]⁺ as the precursor ion and monitoring specific product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 160 | 94 | C₄H₄N |
| 160 | 77 | C₄H₄NO |
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the structural identification capabilities of infrared spectroscopy. chromatographytoday.com As components elute from the GC column, they are passed through a light pipe in an FTIR spectrometer, and their infrared spectra are recorded in real-time. chromatographytoday.com
This technique is particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR spectra. For this compound, GC-IR would provide in-situ confirmation of the presence of key functional groups. The IR spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, the C-O-C stretch of the ether linkage, C=C stretching of the alkene and aromatic ring, and the C-H bonds.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2230-2210 |
| Aryl Alkyl Ether (C-O-C) | 1275-1200 (asymmetric stretch), 1075-1020 (symmetric stretch) |
| Alkene (C=C) | 1680-1620 |
| Aromatic Ring (C=C) | ~1600 and ~1475 |
| Aromatic C-H | 3100-3000 |
| Vinylic C-H | 3080-3010 |
The combination of retention time data from GC with the structural information from IR and MS provides a very high degree of confidence in the identification of this compound and any related volatile substances.
Computational and Theoretical Studies on 2 Phenoxymethyl Prop 2 Enenitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-(Phenoxymethyl)prop-2-enenitrile, a DFT approach, likely using a functional such as B3LYP or a more modern functional from the WB97X family, combined with a basis set like 6-311+G(d,p), would be employed to investigate its electronic structure.
These calculations can determine the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity. The nitrile (-CN) and phenoxy (-O-Ph) groups have distinct electronic influences that DFT can quantify. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated to determine the molecule's electronic band gap, which is a key indicator of its kinetic stability and reactivity.
Furthermore, DFT is used to predict various spectroscopic properties. By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated, which helps in the identification and characterization of the molecule by assigning specific vibrational modes to the corresponding peaks in an experimental spectrum. Similarly, calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical counterpart to experimental NMR data.
Ab Initio Calculations for Thermochemistry and Reaction Energetics
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate thermochemical data.
For this compound, these calculations could be used to determine key thermodynamic quantities:
| Thermochemical Property | Description |
| Heat of Formation | The enthalpy change when the compound is formed from its constituent elements in their standard states. |
| Gibbs Free Energy of Formation | The free energy change for the formation of the compound, indicating the spontaneity of its formation. |
| Enthalpy and Entropy | These values provide insight into the molecule's stability and disorder under different conditions. |
These calculations are also vital for studying reaction energetics. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a potential reaction involving this compound can be constructed. This allows for the determination of activation energies and reaction enthalpies, predicting the feasibility and kinetics of a chemical transformation.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic scale, molecular modeling and dynamics simulations are used to explore the conformational landscape and behavior of molecules over time.
Conformational Analysis and Potential Energy Surface Mapping
The structure of this compound is not rigid; there is significant conformational flexibility around the C-O and C-C single bonds. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable (lowest energy) structures.
This process maps out the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that relates the molecule's energy to its geometry. The low-energy valleys on this surface correspond to stable conformers, while the peaks represent the energy barriers (transition states) between them. Understanding the preferred conformations is essential as the molecule's shape influences its reactivity and how it interacts with other molecules.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, providing insights that are often inaccessible to experimental methods alone. For a molecule like this compound, which contains multiple reactive sites (the double bond, the nitrile group, the aromatic ring), computational studies can map out the pathways of its potential reactions.
A typical computational study of a reaction mechanism involves the following steps:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.
Searching for Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Locating the TS is crucial for calculating the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Analyzing the Electronic Details: The electron density changes along the reaction pathway are analyzed to understand how bonds are broken and formed. This can be done using techniques like the Molecular Electron Density Theory (MEDT).
For instance, in studies of similar α,β-unsaturated systems, DFT calculations have been used to distinguish between different possible mechanistic pathways, such as concerted cycloadditions versus stepwise processes involving zwitterionic intermediates. A computational investigation into the reactions of this compound, for example in a Diels-Alder reaction or a Michael addition, would follow these principles to provide a detailed, step-by-step picture of the molecular transformations.
Prediction of Reactivity and Selectivity Parameters
In the absence of direct research, a theoretical framework can be proposed for how such an investigation would be conducted and what types of parameters would be calculated. Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting molecular properties and reactivity. A typical study would involve optimizing the ground state geometry of this compound and then calculating a series of electronic and quantum chemical parameters.
These parameters, often referred to as global and local reactivity descriptors, provide insight into the molecule's stability, reactivity, and the likely sites for electrophilic and nucleophilic attack.
Hypothetical Data for Reactivity Descriptors
The following table presents a hypothetical set of global reactivity descriptors that would be calculated for this compound in a computational study. These values are illustrative and not based on actual experimental or computational data.
| Parameter | Symbol | Hypothetical Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 eV | Indicates the electron-donating ability of the molecule. A higher value suggests a greater tendency to donate electrons to an electrophile. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. A lower value suggests a greater tendency to accept electrons from a nucleophile. |
| HOMO-LUMO Energy Gap | ΔE | 6.3 eV | Represents the chemical reactivity. A smaller gap implies higher reactivity. |
| Ionization Potential | IP | 7.5 eV | The energy required to remove an electron. Directly related to EHOMO. |
| Electron Affinity | EA | 1.2 eV | The energy released when an electron is added. Directly related to ELUMO. |
| Global Hardness | η | 3.15 eV | Measures the resistance to change in electron distribution. A larger value indicates greater stability and lower reactivity. |
| Global Softness | S | 0.317 eV-1 | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |
| Electronegativity | χ | 4.35 eV | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index | ω | 2.99 eV | A global index that quantifies the electrophilic power of a molecule. |
Local Selectivity Prediction
To predict the selectivity, or the specific atoms within the molecule most likely to react, researchers would calculate local reactivity descriptors such as Fukui functions or the dual descriptor. These calculations would identify the most probable sites for:
Nucleophilic attack: Regions of the molecule with a high value for the Fukui function f+(r) are more susceptible to attack by nucleophiles. In this compound, this would likely be centered on the carbon atoms of the nitrile and alkene groups.
Electrophilic attack: Regions with a high value for the Fukui function f-(r) are more likely to be attacked by electrophiles. The oxygen atom of the ether linkage and the aromatic ring would be potential sites.
Radical attack: Regions with a high value for the Fukui function f0(r) indicate susceptibility to radical attack.
Without specific computational results, any discussion of the precise reactive sites remains speculative. A thorough theoretical study would be required to generate the necessary data to make definitive predictions about the reactivity and selectivity of this compound.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthon in Organic Synthesis
In organic synthesis, 2-(phenoxymethyl)prop-2-enenitrile serves as a versatile synthon—a molecular fragment used to build larger molecules. Its activated double bond and nitrile group are key to its reactivity, enabling the construction of intricate molecular architectures.
Precursor for Complex Small Molecule Synthesis
The reactivity of the acrylonitrile (B1666552) moiety is central to its role as a precursor. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This facilitates key carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. academie-sciences.fracademie-sciences.fr In related systems, acrylonitrile derivatives react with carbonyl compounds, like aldehydes and ketones, to build more complex molecular scaffolds. academie-sciences.frresearchgate.net For instance, the condensation reaction between an aldehyde and an activated nitrile compound is a well-established method for creating molecules with new carbon-carbon double bonds, which can be further functionalized. academie-sciences.frresearchgate.net This type of reaction, often catalyzed by a base, is fundamental in synthesizing a variety of complex organic structures. academie-sciences.fr
Building Block for Diverse Heterocyclic Compounds
The compound is a valuable precursor for synthesizing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The nitrile and alkene groups can participate in cycloaddition reactions and condensation-cyclization cascades to form rings containing nitrogen, oxygen, or sulfur.
For example, acrylonitrile derivatives are known to undergo [3+2] cycloaddition reactions with nitrile N-oxides to form isoxazolines, a class of five-membered heterocyclic compounds. The regioselectivity of such reactions is a key aspect of their synthetic utility. Furthermore, multi-component reactions involving acrylonitrile-type structures are employed to construct more complex heterocyclic systems like pyridines and pyrimidines in a single step. These reactions often proceed by an initial Knoevenagel or Michael addition, followed by an intramolecular cyclization to yield the final heterocyclic ring.
Intermediate in the Construction of Functionalized Aromatic and Aliphatic Systems
Beyond heterocycles, this compound is an intermediate for introducing the phenoxymethyl (B101242) group along with a reactive nitrile handle into various molecular frameworks. The Knoevenagel condensation, for example, allows for the attachment of the this compound unit to other molecules, creating functionalized aliphatic chains. academie-sciences.fracademie-sciences.fr These products can serve as intermediates for further transformations, where the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a host of other functional groups and molecular structures.
Potential in Polymer Chemistry and Material Science
The presence of a polymerizable double bond in this compound opens up significant possibilities in polymer chemistry, from creating new specialty polymers to modifying the surfaces of existing materials.
Monomer for the Development of Specialty Polymers and Copolymers
As a derivative of acrylonitrile, this compound can act as a monomer in polymerization reactions. The kinetics of acrylonitrile polymerization have been studied extensively, providing a solid foundation for developing polymers based on its derivatives. cjps.org It can undergo polymerization via free-radical pathways to form a homopolymer or be copolymerized with other monomers, such as styrene (B11656) or methyl acrylate, to create copolymers with specific properties. cjps.orgepa.gov
For instance, copolymerizing an acrylonitrile derivative with styrene can yield materials analogous to Acrylonitrile-EPDM-Styrene (AES) resins, which are known for their improved thermal stability and weather resistance compared to standard ABS plastics. epa.gov The incorporation of the phenoxymethyl group into the polymer backbone would be expected to influence properties such as thermal stability, refractive index, and solubility. A notable application is the synthesis of a poly(acrylonitrile)-functionalized porous aromatic framework (PAF) through atom-transfer radical polymerization (ATRP), creating a highly specialized material for environmental remediation. osti.gov
Table 1: Examples of Specialty Polymers from Acrylonitrile and its Derivatives
| Monomer(s) | Polymer Type | Initiator/Method | Key Properties/Applications |
|---|---|---|---|
| Acrylonitrile (AN), Styrene (St), EPDM | Graft Copolymer (AES) | Benzoyl Peroxide (BPO) | Enhanced heat resistance |
| Acrylonitrile (AN) | Homopolymer | Vanadium(V)-Thiourea Redox System | Base polymer for fibers and resins |
| Acrylonitrile (AN) | Surface-Grafted Polymer | Atom Transfer Radical Polymerization (ATRP) | Functionalized porous material for uranium extraction |
| Acrylonitrile (AN), Methyl Acrylate (MA) | Copolymer | - | Used in kinetic and reactivity ratio studies |
Functionalization of Polymeric Materials
The monomer can be used to functionalize existing polymers through graft polymerization, a process that attaches new polymer chains onto a pre-existing polymer backbone. frontiersin.org This technique is used to impart new properties to commodity or natural polymers. There are several strategies for grafting, including "grafting from," where the new chains are grown from initiation sites on the backbone, and "grafting to," where pre-formed polymer chains are attached. frontiersin.orgmdpi.com
Acrylonitrile has been successfully grafted onto various polymer backbones, including natural polymers like cellulose, chitosan (B1678972), and natural rubber, as well as synthetic polymers like EPDM. epa.govmdpi.comresearchgate.netresearchgate.net This process can significantly alter the surface properties, mechanical strength, and chemical resistance of the original material. researchgate.net For example, grafting acrylonitrile onto chitosan has been shown to improve the mechanical properties of the resulting films. researchgate.net Similarly, grafting acrylonitrile onto a porous aromatic framework created a material with a high capacity for adsorbing uranium from seawater, demonstrating how functionalization can lead to high-performance materials for specific, advanced applications. osti.gov
Research on this compound and its applications in medicinal and agrochemical chemistry remains largely undocumented in publicly accessible scientific literature.
Comprehensive searches for the chemical compound This compound , identified by the CAS number 93890-10-9, have yielded no specific research findings regarding its utility in medicinal chemistry, agrochemical research, or as a synthetic intermediate for bioactive scaffolds and ligands in catalysis.
While the structural name suggests its potential as a building block in organic synthesis, detailed scientific studies outlining its applications, particularly in the design and synthesis of novel bioactive compounds or in the development of ligands for catalytic processes, are not present in available research databases and publications.
The constituent parts of the molecule—a phenoxy group, a methyl group, and a prop-2-enenitrile (acrylonitrile) backbone—are common motifs in medicinal and materials science. The acrylonitrile unit, for example, is a known Michael acceptor and a precursor to various functional groups. The phenoxymethyl substituent is also present in a range of biologically active molecules, most notably in phenoxymethylpenicillin, a well-established antibiotic. However, the specific combination and arrangement in This compound has not been the subject of published research that would allow for a detailed discussion of its role in the development of new therapeutic or agrochemical agents.
Similarly, there is no available information on its use in ligand design for catalysis. The design of ligands is a critical aspect of developing efficient and selective catalysts, but the potential of This compound in this capacity has not been explored in the current body of scientific literature.
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The exploration of new reactions is a cornerstone of chemical innovation. For 2-(phenoxymethyl)prop-2-enenitrile, several underexplored reactivity modes could lead to novel and valuable chemical transformations.
One promising area is the investigation of wikipedia.orgnih.gov-sigmatropic rearrangements , such as the Wittig rearrangement. wikipedia.orgorganic-chemistry.orgwikipedia.org This class of reactions, which involves the transformation of allylic ethers into homoallylic alcohols through a concerted, pericyclic process, could offer a powerful method for stereocontrolled carbon-carbon bond formation. organic-chemistry.orgwikipedia.org The presence of the electron-withdrawing nitrile group could influence the rate and selectivity of such rearrangements. organic-chemistry.org By carefully selecting the base and reaction conditions, it may be possible to favor the wikipedia.orgnih.gov-rearrangement over the competing wikipedia.orgorganic-chemistry.org-Wittig rearrangement, leading to the synthesis of complex and highly functionalized molecules. organic-chemistry.orgwikipedia.org The stereochemical outcome of these rearrangements is often predictable, proceeding through a five-membered, envelope-like transition state, which could be exploited for the synthesis of chiral building blocks. wikipedia.orgwikipedia.org
Furthermore, the alkene moiety in this compound is a prime candidate for various cycloaddition reactions . Beyond the well-known Diels-Alder reaction, investigating less common cycloadditions could yield novel heterocyclic scaffolds. For instance, nih.govnih.gov-sigmatropic rearrangements of related O-allyl nitronic esters have been shown to produce γ,δ-unsaturated nitro compounds, suggesting that analogous transformations with this compound could provide access to new families of compounds. rsc.org
Development of Highly Stereoselective Synthetic Methods
The creation of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. Developing highly stereoselective methods for the synthesis of derivatives of this compound is therefore a critical area of future research.
Asymmetric catalysis offers a powerful toolkit for achieving high levels of enantioselectivity. The application of chiral Lewis acid catalysts, for instance, could enable enantioselective intramolecular Diels-Alder reactions of derivatives of this compound, leading to the formation of complex polycyclic structures with high diastereo- and enantioselectivity. nih.gov
Another key area is the development of enantioselective conjugate addition reactions . By employing chiral catalysts, it would be possible to add a variety of nucleophiles to the activated double bond of this compound in a highly controlled manner, thereby creating a chiral center at the carbon adjacent to the nitrile group.
Moreover, tandem reaction sequences that combine different catalytic processes could lead to the efficient construction of multiple stereocenters in a single operation. For example, an asymmetric tandem Wittig rearrangement followed by an aldol (B89426) reaction has been successfully used to synthesize α-alkyl-α,β-dihydroxy esters with excellent stereocontrol. nih.gov Adapting such a strategy to this compound could provide access to a wide range of enantiomerically enriched, highly functionalized molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity for accelerating discovery and process development.
Automated microfluidic platforms can be employed to control and analyze chemical reactions with high precision. ibm.com Such systems allow for the systematic and parametric screening of reaction conditions, such as temperature, pressure, and catalyst loading, using only minute quantities of reagents. ibm.comrsc.org This high-throughput approach is ideal for optimizing stereoselective transformations of this compound. rsc.org
Furthermore, flow reactors can be seamlessly integrated with online analytical techniques, such as liquid chromatography-mass spectrometry (LC/MS), providing real-time feedback on reaction progress and product distribution. ibm.comrsc.org This data-rich approach can be used to build kinetic models and gain a deeper understanding of the reaction mechanisms. The ability to operate in a continuous flow configuration also facilitates the scale-up of promising reactions from the laboratory to industrial production. ibm.com
Advanced Computational Predictions and Machine Learning Applications in Synthetic Design
In recent years, computational chemistry and machine learning have emerged as powerful tools for accelerating chemical research. These approaches can be leveraged to predict the reactivity and properties of this compound and its derivatives, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound. mdpi.com By modeling the transition states of potential reactions, it is possible to predict the feasibility and stereochemical outcome of a given transformation. mdpi.commdpi.com For example, DFT studies can help to elucidate the factors that govern the competition between wikipedia.orgorganic-chemistry.org- and wikipedia.orgnih.gov-Wittig rearrangements, or to predict the facial selectivity of cycloaddition reactions. mdpi.com
Machine learning algorithms can be trained on existing reaction data to predict the outcome of new transformations. mdpi.com These models can identify complex relationships between the structure of the reactants, the nature of the catalyst, and the reaction conditions, and use this information to predict yields, selectivities, and reaction times. Such predictive models could be invaluable for designing efficient and stereoselective syntheses involving this compound.
Investigation into Unique Material Properties Derived from its Polymerization
The presence of a polymerizable alkene and a functional phenoxymethyl (B101242) group suggests that this compound could serve as a valuable monomer for the synthesis of novel polymers with unique material properties.
The radical polymerization of this compound is expected to yield a polymer with distinct characteristics compared to polyacrylonitrile (B21495). The bulky phenoxymethyl substituent is likely to influence the polymer's thermal properties, solubility, and mechanical strength. Studies on the related monomer, methyl α-(phenoxymethyl)acrylate, have shown that the large α-substituent can suppress the polymerization rate and affect the molecular weight of the resulting polymer. researchgate.net Understanding these effects will be crucial for controlling the properties of polymers derived from this compound.
Furthermore, cationic polymerization of the vinyl ether-like structure could lead to polymers with different architectures and properties. nih.govnih.govrsc.orgresearchgate.net The phenoxymethyl group could also be further functionalized either before or after polymerization to introduce additional properties, such as flame retardancy, altered hydrophilicity, or the ability to coordinate metal ions. The resulting polymers could find applications in areas such as specialty coatings, membranes, and advanced composites. mdpi.comrsc.org
Application in the Synthesis of Chemical Probes and Research Tools
The unique chemical structure of this compound makes it an attractive scaffold for the development of chemical probes and research tools to investigate biological processes.
The phenoxymethyl group is a common motif in many biologically active molecules. By incorporating a reactive "warhead" such as the acrylonitrile (B1666552) moiety, it may be possible to design covalent inhibitors that target specific enzymes. nih.govnih.gov The acrylonitrile group can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue in the active site of a target protein. Computational methods can be used to guide the design of such inhibitors, optimizing both the non-covalent binding interactions and the reactivity of the covalent warhead. nih.gov
Furthermore, the synthesis of fluorinated analogs of this compound could pave the way for its use in Positron Emission Tomography (PET) imaging . nih.govnih.govworktribe.com By introducing a fluorine-18 (B77423) isotope, it would be possible to create a radiotracer that can be used to visualize and quantify biological processes in vivo. nih.govnih.gov The phenoxymethyl group could be designed to target specific receptors or enzymes, allowing for the non-invasive imaging of disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
